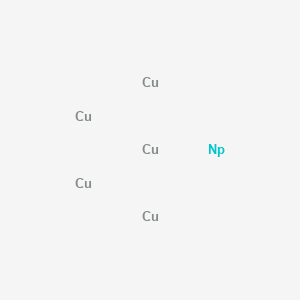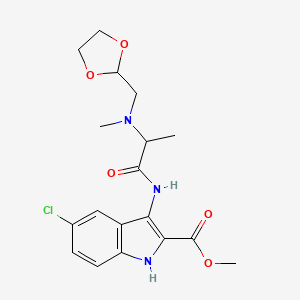
C18H22ClN3O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has a molecular weight of 395.84 g/mol . It is a derivative of thalidomide, which is a well-known medication with a complex history due to its teratogenic effects. Thalidomide and its derivatives have been studied extensively for their potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory conditions.
準備方法
The synthesis of Thalidomide-O-C5-NH2 hydrochloride involves several steps. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This intermediate is then subjected to further reactions to introduce the necessary functional groups and achieve the final product. The reaction conditions are typically mild, and the process avoids the use of highly toxic reagents like selenium dioxide, ensuring a safer and more environmentally friendly synthesis . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, making the process suitable for large-scale manufacturing .
化学反応の分析
Thalidomide-O-C5-NH2 hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Thalidomide-O-C5-NH2 hydrochloride: has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in treating cancers, particularly multiple myeloma, and inflammatory diseases like Crohn’s disease.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
The mechanism of action of Thalidomide-O-C5-NH2 hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the immune system, inhibiting angiogenesis (the formation of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells. The compound binds to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins and subsequent cellular effects .
類似化合物との比較
Thalidomide-O-C5-NH2 hydrochloride: can be compared with other thalidomide derivatives and similar compounds, such as:
Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties and reduced side effects.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Thalidomide: The parent compound, known for its historical use and subsequent withdrawal due to teratogenic effects.
The uniqueness of Thalidomide-O-C5-NH2 hydrochloride lies in its specific modifications, which enhance its therapeutic potential while minimizing adverse effects .
特性
分子式 |
C18H22ClN3O5 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
methyl 5-chloro-3-[2-[1,3-dioxolan-2-ylmethyl(methyl)amino]propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H22ClN3O5/c1-10(22(2)9-14-26-6-7-27-14)17(23)21-15-12-8-11(19)4-5-13(12)20-16(15)18(24)25-3/h4-5,8,10,14,20H,6-7,9H2,1-3H3,(H,21,23) |
InChIキー |
SUHPFMIBOMFBCE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC)N(C)CC3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
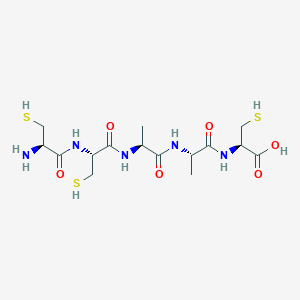
![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
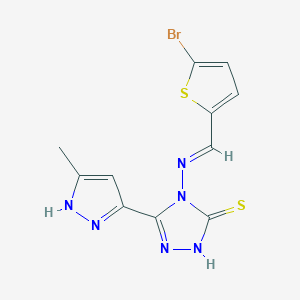
![2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621640.png)

![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
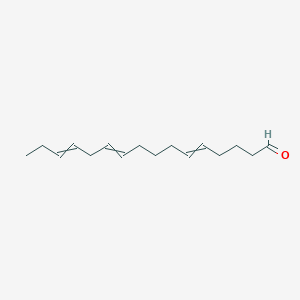
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
